Cas no 1279213-92-1 (Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate)

Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate
- Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate
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- Inchi: 1S/C14H13N3O2/c1-3-19-14(18)11-8-17-12-9(7-15)5-4-6-10(12)13(11)16-2/h4-6,8H,3H2,1-2H3,(H,16,17)
- InChI Key: PGBWCBCAGHTVBZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C2C(C#N)=CC=CC2=C1NC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 376
- XLogP3: 2.7
- Topological Polar Surface Area: 75
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258333-10g |
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate |
1279213-92-1 | 97% | 10g |
$1206 | 2021-08-18 | |
Chemenu | CM258333-5g |
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate |
1279213-92-1 | 97% | 5g |
$856 | 2021-08-18 | |
Chemenu | CM258333-1g |
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate |
1279213-92-1 | 97% | 1g |
$411 | 2022-06-13 | |
Chemenu | CM258333-1g |
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate |
1279213-92-1 | 97% | 1g |
$346 | 2021-08-18 |
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate
Recent Advances in the Study of Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate (CAS: 1279213-92-1)
Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate (CAS: 1279213-92-1) is a quinoline-based compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique cyano and methylamino substituents, has been the subject of multiple studies aimed at exploring its biological activity, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate, with particular emphasis on its role as a key intermediate in the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the quinoline scaffold of this compound has shown promise in modulating kinase activity. Researchers have reported improved synthetic routes that enhance yield and purity, making the compound more accessible for further pharmacological evaluation.
In vitro and in vivo studies have demonstrated that Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate exhibits notable activity against specific cancer cell lines, including those resistant to conventional therapies. Mechanistic investigations suggest that the compound interferes with cell proliferation pathways by selectively inhibiting certain protein kinases. These findings highlight its potential as a lead compound for the development of targeted anticancer agents.
Beyond oncology, recent research has explored the compound's applications in infectious diseases. Preliminary data indicate that Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate may possess antimicrobial properties, particularly against drug-resistant bacterial strains. This has spurred interest in its use as a scaffold for designing new antibiotics, addressing the growing challenge of antimicrobial resistance.
Structural-activity relationship (SAR) studies have further elucidated the importance of the cyano and methylamino groups in the compound's bioactivity. Modifications to these functional groups have been shown to significantly alter its potency and selectivity, providing valuable insights for future drug design efforts. Computational modeling and molecular docking studies have complemented these findings, offering a deeper understanding of the compound's interactions with biological targets.
Despite these promising results, challenges remain in the clinical translation of Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural optimization and formulation strategies.
In conclusion, Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate (CAS: 1279213-92-1) represents a versatile and promising compound in the field of medicinal chemistry. Its diverse biological activities and potential therapeutic applications make it a valuable subject for continued research. Future studies will likely focus on advancing its preclinical development and exploring its utility in combination therapies.
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